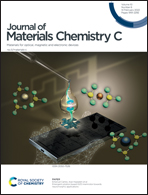Optimizing dicyandiamide pretreatment conditions for enhanced structure and electronic properties of polymeric graphitic carbon nitride†
Journal of Materials Chemistry C Pub Date: 2023-10-09 DOI: 10.1039/D3TC02412A
Abstract
Graphitic carbon nitride, a polymeric semiconductor, possesses a distinctive electronic band structure and exceptional chemical stability, making it a highly promising material for various catalytic applications such as electrocatalysis, photocatalysis, and photo-electrocatalysis. However, its practical applications remain limited due to its low active site density and poor electrical conductivity. To overcome such limitations, we have conducted a thorough investigation to explore the impact of dicyandiamide (DCDA) precursor pretreatment prior to thermal polymerization to graphitic carbon nitride. The DCDA precursor was subjected to various pretreatment methods including grinding using mortar and pestle, recrystallization through stirring or probe sonication after dissolving in deionized water, and freeze drying, prior to thermal polymerization at 550 °C for 2 hours. The structural and morphological properties of the catalysts prepared were compared and characterized by X-ray diffraction (XRD), attenuated total reflectance–Fourier transform infrared (ATR-IR) spectroscopy, scanning electron microscopy (SEM), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) analysis while the electronic band gap properties were determined based on density functional theory (DFT) calculations for a set of crystalline systems having C/N ratios similar to those identified experimentally. In comparison to direct thermal polymerization, pretreated samples rendered the same product yield, diverse morphologies with flat or wrinkle structures, and reduced electrochemical resistance, making them suitable for use in various catalytic processes.

Recommended Literature
- [1] Contents list
- [2] Elastic constants of hard thick platelets by Monte Carlo simulation and virial expansion†
- [3] Stereoselective synthesis of syn and anti 1,2-hydroxyalkyl moieties by Cu-catalyzed asymmetric allylic alkylation†
- [4] Photochemical hydrogen abstraction in unsaturated esters
- [5] Electrocatalytic oxidation and determination of ceftriaxone sodiumantibiotic in pharmaceutical samples on a copper hexacyanoferrate nanostructure
- [6] Liquid–liquid interface-mediated room-temperature synthesis of amorphous NiCo pompoms from ultrathin nanosheets with high catalytic activity for hydrazine oxidation†
- [7] Suppressing defects through thiadiazole derivatives that modulate CH3NH3PbI3 crystal growth for highly stable perovskite solar cells under dark conditions†
- [8] Front cover
- [9] Back cover
- [10] Organocatalytic synthesis of β-enaminyl radicals as single-electron donors for phenyliodine(iii) dicarboxylates: direct one-pot alkylation–aminoxidation of styrenes†










